molecular formula C9H11NOS B11947505 Acetamide, 2-(benzylthio)- CAS No. 54744-70-6

Acetamide, 2-(benzylthio)-

Cat. No.: B11947505
CAS No.: 54744-70-6
M. Wt: 181.26 g/mol
InChI Key: SSAAMOPNNPAZDB-UHFFFAOYSA-N
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Description

2-(Benzylthio)acetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a benzylthio group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)acetamide typically involves the reaction of benzyl mercaptan with chloroacetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2SH+ClCH2CONH2C6H5CH2SCH2CONH2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CONH}_2 + \text{HCl} C6​H5​CH2​SH+ClCH2​CONH2​→C6​H5​CH2​SCH2​CONH2​+HCl

Industrial Production Methods: Industrial production of 2-(Benzylthio)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: 2-(Benzylthio)acetamide can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where the sulfur atom is replaced by other nucleophiles. This can be achieved using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives, amine derivatives

    Substitution: Various substituted acetamides

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylthio group can facilitate binding to these targets through hydrophobic interactions and hydrogen bonding. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

    2-(Benzylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-(Benzylthio)acetophenone: Contains a phenyl group attached to the carbonyl carbon.

    2-(Benzylthio)acetamide derivatives: Various derivatives with different substituents on the benzyl or acetamide groups.

Uniqueness: 2-(Benzylthio)acetamide is unique due to its specific combination of the benzylthio and acetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

54744-70-6

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-benzylsulfanylacetamide

InChI

InChI=1S/C9H11NOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)

InChI Key

SSAAMOPNNPAZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N

Origin of Product

United States

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